molecular formula C10H13NO4 B1664687 6-Maleimidocaproic acid CAS No. 55750-53-3

6-Maleimidocaproic acid

Cat. No. B1664687
Key on ui cas rn: 55750-53-3
M. Wt: 211.21 g/mol
InChI Key: WOJKKJKETHYEAC-UHFFFAOYSA-N
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Patent
US08241655B2

Procedure details

(z)-4-oxo-5-aza-undec-2-endioic acid, (160 g; 0.698 moles), zinc chloride, 280 g (2.05 moles), and phenothiazine, 0.15 g were added to a two liter round bottom flask fitted with an overhead stirrer, condenser, thermocouple, addition funnel, an inert gas inlet, and heating mantle. Chloroform (CHCl3), 320 mL was added to the 2 liter reaction flask, and stirring of the mixture was started. Triethylamine (480 mL; 348 g, 3.44 moles (TEA)) was added over one hour. Chlorotrimethyl silane (600 mL; 510 g, 4.69 moles) was then added over two hours. The reaction was brought to reflux and was refluxed overnight (˜16 hours). The reaction was cooled and added to a mixture of CHCl3 (500 mL), water (1.0 liters), ice (300 g), and 12 N hydrochloric acid (240 mL) in a 20 liter container over 15 minutes. After 15 minutes of stirring, the aqueous layer was tested to make sure the pH was less than 5. The organic layer was separated, and the aqueous layer was extracted three times with CHCl3 (700 mL) each extraction. The organic layers were combined and evaporated on a rotary evaporator. The residue was then placed in a 20 liter container. A solution of sodium bicarbonate (192 g) in water (2.4 liters) was added to the residue. The bicarbonate solution was stirred until the solids were dissolved. The bicarbonate solution was treated with a solution of hydrochloric acid, (26 liters of 1.1 N) over 5 minutes to a pH of below 2. The acidified mixture was then extracted with two portions of CHCl3, (1.2 liters and 0.8 liters) each extraction. The combined extracts were dried over sodium sulfate and evaporated. The residue was recrystallized from toluene and hexane. The crystalline product was then isolated by filtration and dried which produced 85.6 g of white N-(6-oxo-6-hydroxyhexyl)maleimide (Mal-EACA; Compound 2). Analysis on an NMR spectrometer was consistent with the desired product: 1H NMR (CDCl3, 400 MHz) δ6.72 (s, 2H; maleimide protons), 3.52 (t, 2H, J=7.2 Hz; methylene next to maleimide), 2.35 (t, 2H, J=7.4; methylene next to carbonyl), 1.69-1.57 (m, 4H; methylenes adjacent to central methylene), and 1.39-1.30 (m, 2H; the central methylene). The product had a DSC (differential scanning calorimator) melting point peak at 89.9° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
480 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Five
Quantity
240 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])/[CH:3]=[CH:4]\[C:5]([OH:7])=O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C(N(CC)CC)C.Cl[Si](C)(C)C.Cl>[Cl-].[Zn+2].[Cl-].O.C(Cl)(Cl)Cl>[O:15]=[C:14]([OH:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N:8]1[C:5](=[O:7])[CH:4]=[CH:3][C:2]1=[O:1] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
O=C(\C=C/C(=O)O)NCCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
480 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Five
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
240 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an overhead stirrer, condenser
ADDITION
Type
ADDITION
Details
thermocouple, addition funnel, an inert gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight (˜16 hours)
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
STIRRING
Type
STIRRING
Details
After 15 minutes of stirring
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with CHCl3 (700 mL)
EXTRACTION
Type
EXTRACTION
Details
each extraction
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
ADDITION
Type
ADDITION
Details
A solution of sodium bicarbonate (192 g) in water (2.4 liters) was added to the residue
STIRRING
Type
STIRRING
Details
The bicarbonate solution was stirred until the solids
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
ADDITION
Type
ADDITION
Details
The bicarbonate solution was treated with a solution of hydrochloric acid, (26 liters of 1.1 N) over 5 minutes to a pH of below 2
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The acidified mixture was then extracted with two portions of CHCl3, (1.2 liters and 0.8 liters)
EXTRACTION
Type
EXTRACTION
Details
each extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from toluene and hexane
CUSTOM
Type
CUSTOM
Details
The crystalline product was then isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried which

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCCCN1C(C=CC1=O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.6 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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